5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with appropriate electrophilic reagents under specific conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium hydroxide (KOH) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as sodium azide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and modified derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
3,4-Diphenylpyrimido[4’,5’4,5]thieno[2,3-c]pyridazine derivatives: These compounds share a similar core structure but differ in the substitution patterns, leading to variations in their biological activities and properties.
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidines: These compounds have a fused pyridine ring system and exhibit diverse biological activities, including central nervous system effects and antimicrobial properties.
Thienopyridazines: These compounds contain a thiophene ring fused to a pyridazine ring and are known for their pharmacological activities, such as antiallergic and bronchodilatory effects.
The uniqueness of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H16N4O2S |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
InChI |
InChI=1S/C26H16N4O2S/c31-25-23-22(27-26(32)30(25)18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)21(28-29-24(20)33-23)17-12-6-2-7-13-17/h1-15H,(H,27,32) |
InChI-Schlüssel |
YMIXUWBRGHPWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.